molecular formula C8H12O2 B6238029 2-(2-oxopropyl)cyclopentan-1-one CAS No. 60415-94-3

2-(2-oxopropyl)cyclopentan-1-one

Cat. No.: B6238029
CAS No.: 60415-94-3
M. Wt: 140.18 g/mol
InChI Key: BFMCCQBOSWKYPC-UHFFFAOYSA-N
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Description

2-(2-Oxopropyl)cyclopentan-1-one is an organic compound with the molecular formula C8H12O2 It belongs to the family of cyclopentanones and is characterized by a cyclopentane ring substituted with a 2-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxopropyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with an appropriate acylating agent. One common method is the Claisen condensation reaction, where cyclopentanone reacts with an ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually require refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Oxopropyl)cyclopentan-1-one has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

    Biology: The compound may be used in biochemical assays and as a probe to study enzyme activities.

    Industry: It can be utilized in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-oxopropyl)cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 2-Acetonylcyclopentanone
  • 2-Benzylcyclopentanone
  • 2-Naphthalen-2-yl-cyclopentanone

Comparison: Compared to similar compounds, 2-(2-oxopropyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

60415-94-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(2-oxopropyl)cyclopentan-1-one

InChI

InChI=1S/C8H12O2/c1-6(9)5-7-3-2-4-8(7)10/h7H,2-5H2,1H3

InChI Key

BFMCCQBOSWKYPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCC1=O

Purity

95

Origin of Product

United States

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